4'-Carboethoxy-2-thiomorpholinomethyl benzophenone
Overview
Description
4’-Carboethoxy-2-thiomorpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO3S It is characterized by the presence of a benzophenone core substituted with a thiomorpholine ring and a carboethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction. Benzophenone is reacted with thiomorpholine in the presence of a base such as sodium hydride to form the thiomorpholinomethyl derivative.
Carboethoxy Group Addition: The final step involves the esterification of the compound with ethyl chloroformate to introduce the carboethoxy group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4’-Carboethoxy-2-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The carboethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4’-Carboethoxy-2-morpholinomethyl benzophenone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4’-Carboethoxy-2-piperidinomethyl benzophenone: Contains a piperidine ring instead of a thiomorpholine ring.
4’-Carboethoxy-2-pyrrolidinomethyl benzophenone: Features a pyrrolidine ring in place of the thiomorpholine ring.
Uniqueness
4’-Carboethoxy-2-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions, potentially enhancing the compound’s reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNTVUOTRHCYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643811 | |
Record name | Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-64-1 | |
Record name | Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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